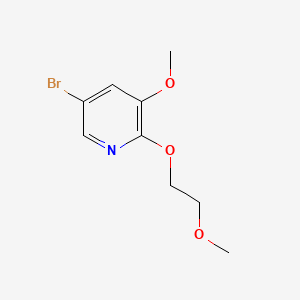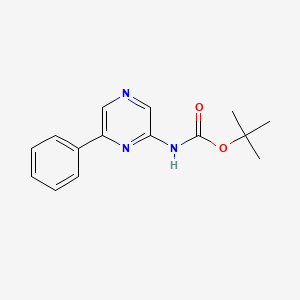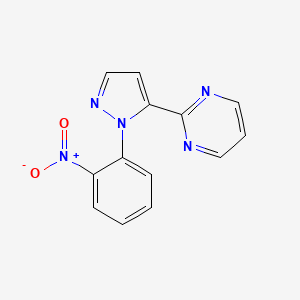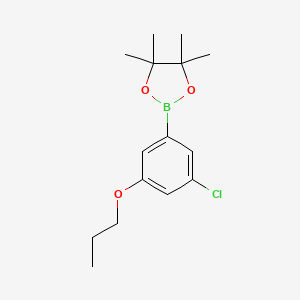
4-Fluoro-3-methylpyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-methylpyridine hydrochloride is a chemical compound with the molecular formula C6H7ClFN . It is also known by other names such as 4-Fluoro-3-picoline hydrochloride and 4-Fluoro-3-methylpyridine HCl .
Synthesis Analysis
The synthesis of 4-Fluoro-3-methylpyridine hydrochloride and similar fluorinated pyridines involves various methods . These include the Umemoto reaction and Balts-Schiemann reaction . More details about the synthesis process can be found in the referenced literature .Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-methylpyridine hydrochloride can be represented by the InChI code1S/C6H6FN.ClH/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H . The compound has a molecular weight of 147.58 g/mol . Physical And Chemical Properties Analysis
4-Fluoro-3-methylpyridine hydrochloride has a molecular weight of 147.58 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 147.0251051 g/mol . The topological polar surface area of the compound is 12.9 Ų .科学的研究の応用
Synthesis and Chemical Functionalization
Efficient Pyridinylmethyl Functionalization : 2-Fluoro-4-methylpyridine, a structurally related compound, was effectively used in the synthesis of cognition-enhancing drugs through a process of chlorination, hydrolysis, and methanesulfonylation (Pesti et al., 2000).
Development of Fluorinated Pyridines : Novel synthetic pathways for 4-fluoropyridines, such as 4-fluoro-3-methylpyridine hydrochloride, involve steps like oxidation, nitration, reduction, and modified Balz-Schiemann reaction, illustrating its complex chemical synthesis process (Shi Qunfeng et al., 2012).
Halogenation and Fluorination Techniques : Research on fluorination of methyl pyridines, including compounds similar to 4-fluoro-3-methylpyridine hydrochloride, has shown the formation of various polyfluoro-4-picolines, which are valuable in chemical synthesis (Plevey et al., 1982).
Radiochemical and Nuclear Chemistry Applications
Nucleophilic Aromatic Radiofluorination : The use of methyl substituted benzyl groups, in the context of protecting hydroxyl groups during nucleophilic aromatic radiofluorination, demonstrates the significance of fluoro-substituted pyridines in the field of radiochemistry (Malik et al., 2011).
Automated Radiochemical Synthesis for PET Imaging : Research on the automated synthesis of radiofluorinated analogs of drugs for PET imaging, like 3-[18F]fluoro-4-aminopyridine, highlights the potential use of 4-fluoro-3-methylpyridine hydrochloride in developing new PET tracers for neurological conditions (Brugarolas et al., 2017).
Pharmaceutical and Medicinal Chemistry
Synthesis of Pyridine Nucleosides : The conversion of 4-fluoro-3-methylpyridine hydrochloride into various nucleoside analogs, like 5-fluoro-3-deazacytidine, shows its application in the development of novel pharmaceutical compounds (Nesnow & Heidelberger, 1975).
Development of Selective A3 Adenosine Receptor Antagonists : The synthesis of 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives, used as selective antagonists at A3 adenosine receptors, demonstrates the potential of fluoro-substituted pyridines in receptor binding and drug discovery (Li et al., 1999).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
将来の方向性
Fluoropyridines, including 4-Fluoro-3-methylpyridine hydrochloride, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The development of new synthetic methods for fluoropyridines and their potential applications in various fields, including as potential imaging agents for various biological applications, represent future directions in this field .
特性
IUPAC Name |
4-fluoro-3-methylpyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN.ClH/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPOYSGOIGWJKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677431 |
Source


|
| Record name | 4-Fluoro-3-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methylpyridine hydrochloride | |
CAS RN |
1263282-40-1 |
Source


|
| Record name | 4-Fluoro-3-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B566837.png)
![2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B566838.png)
![N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide](/img/structure/B566841.png)
![(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B566842.png)


![(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol](/img/structure/B566846.png)

![Ethyl 7-hydroxy-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B566852.png)

![3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B566855.png)
